molecular formula C13H12N4O2 B2920850 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide CAS No. 955784-74-4

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide

Cat. No.: B2920850
CAS No.: 955784-74-4
M. Wt: 256.265
InChI Key: NMAJGTGJCCQIRH-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide is a heterocyclic compound featuring an indole core linked to a 1,3,4-oxadiazole ring via a methylacetamide bridge. This structural combination suggests applications in antimicrobial, anticancer, or enzyme-modulating therapies. The compound adheres to Lipinski’s and Veber’s rules, predicting favorable oral bioavailability .

Properties

IUPAC Name

N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAJGTGJCCQIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural analogs and their key differences:

Compound Core Structure Substituents/Modifications Biological Activity Reference
2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide Indole + 1,3,4-oxadiazole N-methylacetamide bridge Antimicrobial (predicted)
2-[2-[5-[2-(4-Chlorophenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1H-indol-4-yl]-N,N-dimethyltoluidine Indole + 1,3,4-oxadiazole 4-Chlorophenylethyl group, dimethyltoluidine Nociceptive receptor ligand
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran + 1,3,4-oxadiazole Thioether linkage, 3-chlorophenyl Antimicrobial
N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Indole Ethyl group, 2-oxoacetamide, methyl on indole Not specified (structural analog)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole + 1,3,4-oxadiazole Sulfanyl group, 4-methylphenyl Enzyme inhibition (potential)

Key Observations :

  • Oxadiazole-Indole Hybrids : Compounds with both indole and 1,3,4-oxadiazole motifs (e.g., ) often exhibit antimicrobial or receptor-binding activities. The target compound’s N-methylacetamide bridge may enhance solubility compared to bulkier substituents like toluidine .
  • Benzofuran vs.
  • Substituent Effects : Sulfanyl groups (e.g., ) may improve enzyme inhibition but could increase toxicity risks, whereas chloro/methoxy groups (e.g., ) modulate electronic properties and binding affinity.

Biological Activity

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide is a compound that integrates an indole moiety with an oxadiazole ring, both recognized for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Synthesis

The synthesis typically involves:

  • Formation of the oxadiazole ring : This is achieved through the cyclization of hydrazides with carboxylic acids.
  • Synthesis of the indole moiety : The indole ring can be synthesized via Fischer indole synthesis.
  • Coupling reaction : The oxadiazole and indole units are coupled to form the amide bond.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation effectively. Notably, compounds similar to this compound have demonstrated IC50 values ranging from 6.3 µM to 26.2 µM against various cancer cell lines such as MDA-MB-231 and HeLa .

Immunomodulatory Effects

In a series of studies involving S- and N-alkylated indolyloxadiazoles, it was found that these compounds can modulate immune responses. Specifically, certain derivatives demonstrated a significant inhibition of T-cell proliferation (IC50 < 3 µg/mL) while selectively stimulating proinflammatory cytokines like IL-1β without affecting IL-4 production . This suggests a potential role in autoimmune diseases or conditions characterized by excessive immune responses.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

  • Receptor Interactions : The indole moiety may interact with various receptors and enzymes.
  • Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indole)Anticancer< 10Receptor modulation
N-(2-Chlorobenzyl)acetamideAntimicrobialN/AEnzyme inhibition
5-Methyl-1,3,4-Oxadiazol DerivativesAnticancer6.3 - 26.2Cytotoxicity via apoptosis

Study on Anticancer Properties

A study published in Bioorganic & Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that modifications in the fatty acid chain significantly influenced cytotoxicity, with unsaturated compounds exhibiting enhanced activity due to increased membrane permeability .

Immunomodulatory Study

In another investigation focusing on immunomodulatory effects, the compounds were tested for their ability to inhibit T-cell activation and cytokine production. The results highlighted that specific derivatives could selectively inhibit T-cell proliferation while promoting proinflammatory cytokines .

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